molecular formula C20H21N5O B3009089 N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-86-9

N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B3009089
CAS No.: 866843-86-9
M. Wt: 347.422
InChI Key: USRFQULTKPLWCB-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. The compound features a 3-methylphenyl substituent at position 3 of the triazoloquinazoline scaffold and a 3-methoxypropylamine group at position 5.

Properties

IUPAC Name

N-(3-methoxypropyl)-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-14-7-5-8-15(13-14)18-20-22-19(21-11-6-12-26-2)16-9-3-4-10-17(16)25(20)24-23-18/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRFQULTKPLWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-methoxypropyl and 3-methylphenyl groups can be done via nucleophilic substitution reactions.

    Final Amination:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of the target compound, emphasizing variations in substituents and their implications:

Compound Name Substituents (Position 3 / Position 5) Molecular Weight Key Structural Differences vs. Target Compound Evidence ID
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-methylphenyl / 3,4-dimethoxyphenethyl 439.52 Phenethyl side chain with two methoxy groups (increased aromaticity and bulk)
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-methylphenyl / 3,4-diethoxyphenethyl 467.57 Ethoxy groups (enhanced lipophilicity) and para-methylphenyl
3-(Benzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-methylphenyl / benzenesulfonyl ~450 (estimated) Sulfonyl group (polar, electron-withdrawing) replaces amine chain
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-dimethylphenylsulfonyl / 2-methoxy-5-methylphenyl 532.63 Sulfonyl and methoxy-methylphenyl (increased steric hindrance)

Key Observations :

  • Phenethyl vs. Methoxypropyl Chains : The target compound’s 3-methoxypropyl group (position 5) is less bulky and more flexible than the 3,4-dimethoxyphenethyl or diethoxyphenethyl chains in analogs . This may improve solubility (due to the methoxy group) while reducing aromatic stacking interactions.
  • Electron-Withdrawing Groups : Sulfonyl-containing analogs (e.g., ) exhibit higher polarity, which may enhance aqueous solubility but reduce membrane permeability compared to the target’s methoxypropylamine group.
Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight is estimated to be ~420–430 g/mol, lower than phenethyl-substituted analogs (e.g., 439.52 in ), likely due to the shorter methoxypropyl chain.
  • Lipophilicity : The 3-methoxypropyl group balances hydrophilicity (methoxy) and lipophilicity (propyl), contrasting with the highly lipophilic diethoxyphenethyl group in .

Biological Activity

N-(3-methoxypropyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound belonging to the quinazoline family that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C15H18N6O
  • CAS Number : 108825-65-6

Biological Activity Overview

Research indicates that derivatives of quinazolines and triazoles exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under discussion has shown promising results in several studies.

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
HepG26.29
HCT-1162.44
MCF-74.50

These values indicate that the compound is particularly potent against the HCT-116 cell line.

The mechanism by which this compound exerts its cytotoxic effects appears to involve several pathways:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes. Studies show that it has a higher intercalation activity compared to other derivatives in its class .
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway such as p53 and Bcl-2 .
  • Topoisomerase Inhibition : Some derivatives of quinazolines have been identified as inhibitors of topoisomerase II, which is crucial for DNA replication and repair. The compound's ability to inhibit this enzyme contributes to its cytotoxic properties .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • A study on [1,2,4]triazolo[4,3-c]quinazolines revealed significant cytotoxic activities against HepG2 and HCT-116 cell lines with IC50 values ranging from 2.44 to 9.43 µM. The study emphasized the role of substituents on enhancing biological activity through increased binding affinity to DNA .
  • Another investigation focused on quinazolinone derivatives bearing triazole moieties exhibited promising anticancer properties and demonstrated mechanisms involving cell cycle arrest at the G1 phase and apoptosis induction in HCT-116 cells .

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